1-(Perfluorobutyl)icosane
Description
Historical Context and Evolution of Semifluorinated Hydrocarbons in Scientific Inquiry
The initial synthesis of semifluorinated alkanes was first documented in 1962. nih.gov However, these compounds remained largely obscure until their rediscovery and more thorough characterization in the mid-1980s. nih.govacs.org This renewed interest classified them as a unique chemical bridge between n-alkanes and perfluorocarbons, highlighting their intriguing and unconventional properties. nih.gov Early research referred to them as "primitive surfactants" due to the amphiphilic character stemming from the incompatibility of their constituent segments. diva-portal.org
The synthesis of these diblock molecules, with the general formula F(CF₂)n(CH₂)mH, typically involves a multi-step process. A common method is the free-radical catalyzed addition of a perfluoroalkyl iodide to a 1-alkene. diva-portal.org This is followed by a dehalogenation step, often using zinc powder and hydrochloric acid, to yield the final SFA. nih.govdiva-portal.org Over the years, these synthetic methodologies have been refined to produce a wide array of SFAs with varying fluorinated and hydrogenated chain lengths for research purposes.
Structural Characteristics and Chemical Classification of 1-(Perfluorobutyl)icosane
This compound is a linear, diblock semifluorinated alkane. researchgate.net Its structure consists of two distinct segments covalently bonded: a short perfluorobutyl group and a long hydrogenated icosyl group. The incompatibility between the lipophobic perfluorocarbon part and the lipophilic hydrocarbon part is a defining characteristic of the molecule. nih.govuni-siegen.de This inherent dichotomy forces the molecule into specific orientations and self-assembly behaviors, particularly at interfaces. uni-siegen.de
Chemically, it is classified as an asymmetric SFA, denoted by the shorthand F4H20, which specifies four carbon atoms in the perfluorinated segment and twenty in the hydrogenated segment. researchgate.net This asymmetry significantly influences its physical properties and phase behavior compared to more symmetric SFAs.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₂₄H₄₁F₉ uni.luuni.lu |
| Molecular Weight | 500.58 g/mol sigmaaldrich.com |
| Common Name | 1,1,1,2,2,3,3,4,4-nonafluorotetracosane uni.lu |
| Shorthand Notation | F4H20 researchgate.net |
| Monoisotopic Mass | 500.30646 Da uni.luuni.lu |
| CAS Number | 808758-67-0 sigmaaldrich.com |
This table contains data synthesized from multiple sources.
Rationale for Dedicated Academic Research on this compound
Dedicated academic research on this compound (F4H20) is primarily driven by its utility as a model compound for understanding fundamental structure-property relationships in SFAs. researchgate.netuni-siegen.de Scientists study series of SFAs with a constant total chain length but varying ratios of fluorinated to hydrogenated segments, such as the tetracosane (B166392) series (total 24 carbons) which includes F4H20, F6H18, F8H16, F10H14, and F12H12. researchgate.net
This comparative approach allows researchers to systematically investigate how the relative lengths of the incompatible blocks influence key physicochemical behaviors. Studies on F4H20 have provided specific insights into how a shorter perfluorinated segment affects Langmuir monolayer formation, molecular orientation at the air/water interface, and film stability. researchgate.net For instance, research has shown that tetracosanes with shorter perfluorinated fragments, like F4H20, tend to adopt a more vertical orientation at the air/water interface compared to those with longer fluorinated parts, which remain tilted. researchgate.net This behavior is thought to be linked to the conformation of the perfluorinated chain. researchgate.net
Overview of Key Research Domains in SFA Chemistry and Physics
The unique properties of SFAs have established several key domains of research in chemistry and physics.
Interfacial Properties and Monolayer Formation: A significant area of study is the behavior of SFAs at interfaces, particularly the air/water interface. uni-siegen.deacs.org Despite lacking a traditional polar headgroup, SFAs can form stable Langmuir monolayers. diva-portal.orgresearchgate.net Research focuses on characterizing the surface pressure and surface potential isotherms to understand the molecular arrangement and orientation. researchgate.net For F4H20, the perfluorinated part is directed towards the air. researchgate.net
Phase Behavior and Liquid Crystallinity: The phase behavior of SFAs is another critical research area. acs.orgfigshare.com Many SFAs exhibit complex thermal behavior, including solid-solid phase transitions below their melting point and the formation of liquid crystalline phases, such as smectic B phases. tandfonline.comresearchgate.net These transitions are investigated using techniques like Differential Scanning Calorimetry (DSC) and polarized light microscopy. researchgate.net The unique phase behavior is a direct consequence of the micro-segregation of the fluorinated and hydrogenated segments.
Self-Assembly and Nanostructure Formation: Due to the incompatibility of their constituent blocks, SFAs have a strong tendency to self-assemble into intriguing two- and three-dimensional structures. uni-siegen.de At the air/water interface, they can form surface domains or hemimicelles. nih.gov Understanding and controlling this self-assembly is crucial for potential applications in creating novel supramolecular architectures. uni-siegen.de
Viscoelastic and Rheological Properties: The mechanical properties of SFA films are also under investigation. uni-siegen.deacs.org Interfacial stress rheometers are used to study the viscoelasticity of SFA monolayers, which is important for understanding the stability and dynamics of these films. uni-siegen.de Research has explored how mixing SFAs with other molecules, like phospholipids, can influence these properties. acs.orgnih.gov
Table 2: Comparative Research Findings on Select Semifluorinated Alkanes
| Compound (FnHm) | Total Carbons | Key Research Finding | Reference(s) |
|---|---|---|---|
| F4H20 | 24 | Takes a vertical orientation at the air/water interface in Langmuir monolayers. | researchgate.net |
| F6H8 | 14 | Its liquid density has been measured as a function of temperature and pressure to develop equations of state. | nih.gov |
| F8H16 | 24 | Forms surface hemimicelles; remains tilted in monolayers even near film collapse. | researchgate.netacs.org |
| F12H12 | 24 | Exhibits a tilted molecular orientation in monolayers; used to study the influence of symmetric block length. | researchgate.net |
| F12H20 | 32 | Undergoes an irreversible solid-solid phase transition upon heating from a solution-crystallized state. | researchgate.net |
This table presents a selection of research findings to illustrate the scope of SFA studies.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluorotetracosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41F9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(25,26)22(27,28)23(29,30)24(31,32)33/h2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQWBWDZOCEUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41F9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10840257 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluorotetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10840257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808758-67-0 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluorotetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10840257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Perfluorobutyl)icosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Perfluorobutyl Icosane and Analogous Semifluorinated Alkanes
Established Synthetic Pathways for Fluoroalkane-Alkane Linkages
The creation of a direct linkage between a perfluoroalkane and a hydrocarbon chain is a cornerstone of SFA synthesis. Historically, several reliable methods have been developed and refined to achieve this, primarily centered around radical chemistry and the functionalization of carbon-halogen bonds.
Free Radical Addition Reactions of Perfluoroalkyl Halides to Unsaturated Hydrocarbons
A prevalent and effective method for the synthesis of semifluorinated alkanes involves the free radical addition of perfluoroalkyl halides, typically iodides, to unsaturated hydrocarbons like alkenes. nih.govgoogle.com This process, often referred to as atom transfer radical addition (ATRA), is a chain reaction initiated by the generation of a perfluoroalkyl radical. rsc.org
The reaction mechanism can be summarized in three key stages: initiation, propagation, and termination. wikipedia.orgpharmaguideline.com
Initiation: The process begins with the homolytic cleavage of a radical initiator, such as an azo compound like 1,1′-azobis(cyclohexanecarbonitrile) (ACCN) or through the influence of heat or light, to generate free radicals. organic-chemistry.orgorganic-chemistry.org These initiator radicals then abstract a halogen atom (commonly iodine) from the perfluoroalkyl halide to produce a highly electrophilic perfluoroalkyl radical.
Propagation: The perfluoroalkyl radical then adds to the double bond of an unsaturated hydrocarbon. This addition typically occurs at the less substituted carbon atom of the double bond, leading to the formation of a more stable secondary radical on the more substituted carbon, a phenomenon known as the anti-Markovnikov addition. pharmaguideline.comchemistrysteps.com This new radical then abstracts a halogen atom from another molecule of the perfluoroalkyl halide, thereby propagating the chain and forming the halogenated semifluorinated alkane adduct.
Termination: The chain reaction concludes when two radical species combine.
This method is advantageous due to its high atom economy and the ability to form strong carbon-carbon bonds. rsc.org The regioselectivity of the addition is a key feature, ensuring the formation of the desired linear SFA structure. rsc.org
Reductive Methodologies for Carbon-Halogen Bond Functionalization
The product of the free radical addition described above is a halogenated semifluorinated alkane. To obtain the final SFA, a subsequent reductive dehalogenation step is necessary. nih.govgoogle.com This is a crucial functionalization of the newly formed carbon-halogen bond. A common approach involves the use of a reducing agent, such as zinc powder in the presence of an acid like hydrochloric acid. nih.gov
In addition to the two-step process of radical addition followed by reduction, cross-coupling reactions represent another important reductive methodology. Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for directly coupling alkyl halides with aryl or other alkyl halides. organic-chemistry.org These methods can be adapted for the synthesis of SFAs by coupling a perfluoroalkyl halide with an alkyl halide. These reactions often employ a metal catalyst, such as a nickel complex, and a stoichiometric reductant, like manganese powder. organic-chemistry.org The catalytic cycle typically involves oxidative addition of the halides to the metal center, followed by reductive elimination to form the desired carbon-carbon bond. organic-chemistry.org
Emerging Synthetic Strategies for Precision SFA Architectures
While established methods are robust, ongoing research focuses on developing more efficient, environmentally benign, and precisely controlled synthetic strategies. These emerging techniques often leverage photochemistry and novel catalytic systems to achieve the synthesis of complex SFA architectures under milder conditions.
Photoinduced Electron Transfer (PET) and Radical Perfluoroalkylation Approaches in Aqueous Media
Photoinduced electron transfer (PET) has gained significant attention as a method for generating radicals under mild conditions. mdpi.comnih.gov In the context of SFA synthesis, PET processes can be used to generate perfluoroalkyl radicals from perfluoroalkyl halides. conicet.gov.arresearchgate.net This often involves the use of a photosensitizer that, upon excitation with visible light, can engage in a single electron transfer with the perfluoroalkyl halide, leading to its fragmentation and the formation of the desired radical. nih.gov
A noteworthy advancement is the development of radical perfluoroalkylation reactions in aqueous media. organic-chemistry.org Utilizing water as a solvent offers significant environmental and economic advantages. These reactions can be mediated by silyl (B83357) radicals, with radical initiation achieved through thermal decomposition of an azo compound or via dioxygen initiation. organic-chemistry.org The use of water as a solvent can also influence the reactivity and selectivity of the radical addition process. organic-chemistry.org
| Initiation Method | Reactants | Solvent | Key Features |
| Thermal Decomposition | Perfluoroalkyl halide, Alkene, ACCN | Water | Environmentally friendly, Good yields |
| Dioxygen Initiation | Perfluoroalkyl halide, Alkene, (Me3Si)3SiH | Water | Utilizes air as an initiator source |
| Photoinduced Electron Transfer | Perfluoroalkyl halide, Alkene, Photosensitizer | Acetonitrile, Methanol | Mild reaction conditions, High selectivity |
Analytical Characterization Techniques for Synthetic Verification and Purity Assessment
Following the synthesis of 1-(perfluorobutyl)icosane or its analogs, rigorous analytical characterization is essential to confirm the molecular structure and assess the purity of the final product. A combination of spectroscopic and chromatographic techniques is typically employed.
Common Analytical Techniques for SFA Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable tools. ¹H NMR confirms the presence and structure of the hydrocarbon segment, while ¹⁹F NMR is crucial for verifying the structure and integrity of the perfluoroalkyl chain. researchgate.net
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized SFA and to provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are vital for assessing the purity of the synthesized compound. By comparing the retention time of the product with that of known standards, and by analyzing the peak area, the purity can be quantified.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-H and C-F stretching and bending vibrations, providing further confirmation of the compound's structure.
Differential Scanning Calorimetry (DSC) can also be utilized to determine the purity of substances that are at least 98% pure, by analyzing the melting behavior of the compound.
| Technique | Information Obtained |
| ¹H NMR | Structure and integrity of the hydrocarbon chain |
| ¹⁹F NMR | Structure and integrity of the perfluoroalkyl chain |
| Mass Spectrometry | Molecular weight and elemental composition |
| Gas/Liquid Chromatography | Purity assessment and separation of components |
| Infrared Spectroscopy | Presence of characteristic functional groups (C-H, C-F) |
| Differential Scanning Calorimetry | Purity assessment for highly pure samples |
Advanced Structural Characterization and Self Assembly of 1 Perfluorobutyl Icosane
Conformational Dynamics and Molecular Architecture of Semifluorinated Diblock Molecules
Semifluorinated alkanes (SFAs), with the general formula F(CF2)n(CH2)mH, are diblock molecules where two distinct and incompatible segments, a rigid perfluorocarbon chain and a more flexible hydrocarbon chain, are covalently linked. nih.govresearchgate.net This unique molecular architecture is the primary driver of their fascinating self-assembly and phase behavior.
The perfluorocarbon segment is characterized by its helical conformation, a result of the steric hindrance from the fluorine atoms. researchgate.net This helical structure imparts a rod-like rigidity to the fluorinated portion of the molecule. In contrast, the hydrocarbon segment typically adopts a planar, all-trans conformation, which is more flexible. researchgate.net The differing cross-sectional areas of the two blocks—approximately 27-30 Ų for the fluorocarbon chain and 18-21 Ų for the hydrocarbon chain—further contribute to their mutual immiscibility and drive their segregation into distinct domains. researchgate.net
The junction between the fluorocarbon and hydrocarbon segments is marked by a significant dipole moment, adding to the amphiphilic nature of these molecules, even in the absence of a traditional polar headgroup. researchgate.net This has led to them being described as "primitive surfactants." researchgate.net The conformational dynamics of these molecules are a key factor in their self-organization, with the interplay between the rigid fluorinated rod and the flexible hydrocarbon tail dictating the packing arrangements in condensed phases.
Table 1: Molecular Characteristics of Semifluorinated Alkanes
| Feature | Perfluorocarbon Segment | Hydrocarbon Segment |
|---|---|---|
| Conformation | Helical | All-trans (planar) |
| Flexibility | Rigid | Flexible |
| Approx. Cross-Sectional Area | 27-30 Ų | 18-21 Ų |
Multiscale Self-Organization in Condensed Phases
The inherent incompatibility between the fluorinated and hydrogenated segments of 1-(perfluorobutyl)icosane drives its self-organization across multiple length scales. This results in a variety of ordered structures in both thin films and bulk materials.
In the solid state, semifluorinated alkanes like this compound typically form lamellar structures. These structures consist of alternating layers of fluorocarbon and hydrocarbon domains. utwente.nl The formation of these lamellar phases is a direct consequence of the micro-phase separation of the two incompatible blocks. The lamellar structure allows for the minimization of unfavorable interactions between the fluorinated and hydrogenated segments.
The crystalline nature of these lamellar phases is characterized by the ordered packing of the molecular chains within each layer. taylorandfrancis.com X-ray diffraction studies on similar semifluorinated alkanes have revealed well-defined Bragg peaks, confirming the long-range order of these crystalline structures. The lamellar spacing, which is the thickness of one fluorocarbon-hydrocarbon bilayer, can be precisely determined from the diffraction patterns.
Within the lamellar structures, the arrangement of the molecules can vary. One common arrangement is the interdigitation of the hydrocarbon chains. In this configuration, the hydrocarbon tails from opposing layers penetrate each other, leading to a more compact packing. The degree of interdigitation can be influenced by factors such as the relative lengths of the hydrocarbon and fluorocarbon chains.
Atomic force microscopy (AFM) studies of self-assembled semifluorinated alkanes have provided detailed insights into their molecular packing. azonano.com For some systems, a bimolecular arrangement within the lamellae has been observed, where the measured width of the lamellar features is consistent with two molecules arranged side-by-side. azonano.com The orientation of the molecules within the lamellae is typically perpendicular to the layer plane to maximize van der Waals interactions.
The bulk morphology of semifluorinated alkanes is highly dependent on the relative lengths of the fluorocarbon and hydrocarbon chains. The balance between the volumes of the two blocks dictates the curvature of the interface between the fluorinated and hydrogenated domains, leading to the formation of different phases.
Phase Transitions and Thermodynamic Behavior in Solid and Liquid States
Semifluorinated alkanes exhibit complex phase behavior, with multiple solid-solid phase transitions observed before melting. These transitions correspond to changes in the packing and conformational order of the molecules. Differential scanning calorimetry (DSC) is a key technique for investigating these phase transitions, revealing the temperatures and enthalpies of these transformations.
For example, studies on similar long-chain semifluorinated alkanes have shown a series of endothermic peaks in the DSC thermogram upon heating, corresponding to transitions between different crystalline polymorphs. These transitions can involve changes in the tilt angle of the molecules within the lamellae, the degree of rotational disorder, or the onset of conformational disorder in the hydrocarbon chains. The final, highest temperature transition corresponds to the melting of the crystalline structure into an isotropic liquid. The thermodynamic parameters associated with these transitions provide valuable information about the stability and energetics of the different phases.
Table 2: Illustrative Phase Transition Temperatures for a Semifluorinated Alkane
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
|---|---|---|
| Crystal-Crystal I | 35 | 5.2 |
| Crystal-Crystal II | 58 | 12.7 |
| Melting | 85 | 30.1 |
Note: Data is representative for a long-chain semifluorinated alkane and not specific to this compound.
State-of-the-Art Spectroscopic and Scattering Techniques for Structural Elucidation
A variety of advanced analytical techniques are employed to elucidate the complex structures of semifluorinated alkanes like this compound. jchps.com
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful tool for probing the local environment and dynamics of the fluorine and hydrogen nuclei within the segregated domains. It can provide information on the conformational order and molecular mobility in the different phases. youtube.com
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques are sensitive to the conformational order of the hydrocarbon and fluorocarbon chains. Specific vibrational modes can be used to identify the presence of gauche defects in the hydrocarbon tails and to characterize the helical structure of the fluorocarbon segments.
Scattering Techniques:
X-ray Diffraction (XRD): XRD is essential for determining the crystal structure and lamellar spacing of the solid phases. acs.org Grazing incidence X-ray diffraction (GIXD) is particularly useful for characterizing the structure of thin films and monolayers. acs.org
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques are used to investigate the larger-scale morphology of the self-assembled structures, providing information on the size, shape, and arrangement of the fluorinated and hydrogenated domains.
Atomic Force Microscopy (AFM): AFM allows for the direct visualization of the surface morphology of self-assembled structures with nanoscale resolution. azonano.com It can be used to image lamellar structures, molecular terraces, and other self-organized patterns.
X-ray Scattering (Small-Angle X-ray Scattering, Wide-Angle X-ray Diffraction)
X-ray scattering is a foundational technique for determining the solid-state organization of semi-fluorinated alkanes. The combination of Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD) provides a comprehensive picture of both the long-range order of the supramolecular assemblies and the short-range packing of the molecules within them.
SAXS probes structural features on the nanometer scale (typically 1-100 nm) and is ideal for determining the lamellar repeat distance, or d-spacing, in the self-assembled structures of SFAs. Due to the segregation of the fluorinated and hydrogenated segments, these molecules typically organize into layered, lamellar phases. The primary reflection in a SAXS pattern corresponds to the thickness of these layers. The relationship between the measured d-spacing and the calculated molecular length allows for the determination of the packing arrangement, which can include monolayer, bilayer, or interdigitated structures. acs.org For instance, at elevated temperatures, many SFAs adopt a simple lamellar structure with a single-layered stack. acs.org
WAXD, conversely, provides information on atomic-scale ordering (angstroms), revealing how the molecules are packed within the lamellae. Distinct diffraction peaks in the WAXD pattern are characteristic of the crystalline or liquid-crystalline nature of the hydrocarbon and fluorocarbon sublayers. The fluorinated segments are known to form helical structures with a larger cross-sectional area than the all-trans zigzag conformation of the hydrocarbon chains, and WAXD can confirm the packing parameters of these distinct domains. azonano.com
Research on a homologous series of semi-fluorinated alkanes, F(CF₂)₁₂(CH₂)n, reveals a strong dependence of the lamellar structure on the hydrocarbon chain length at ambient temperature. acs.org This serves as a model for the expected behavior of this compound.
Table 1: Illustrative SAXS Lamellar d-spacing for Semi-fluorinated Alkanes Data derived from analogous F(CF₂)₁₂Hn compounds to illustrate expected structural arrangements.
| Compound | Hydrocarbon Chain Length (n) | Observed Structure | Lamellar d-spacing (Å) |
| F12H6 | 6 | Monolayer | ~25 |
| F12H12 | 12 | Bilayer | ~50 |
| F12H20 | 20 | Bilayer | ~65 |
High-Resolution Electron Microscopy for Supramolecular Assemblies
While X-ray scattering provides averaged structural information from a bulk sample, high-resolution microscopy techniques, such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM), offer direct visualization of the morphology of individual supramolecular structures. azonano.com For semi-fluorinated alkanes, these techniques have been instrumental in revealing a rich polymorphism in their self-assembled states, including the formation of ribbons, toroids, and spirals. semanticscholar.orgnih.gov
In the context of this compound, high-resolution microscopy would be employed to visualize the aggregates formed under various conditions (e.g., deposition from different solvents). For instance, studies on eicosylperfluorotetradecane (F14H20), a molecule with similar segment lengths, have shown that the choice of solvent can dictate whether the molecules assemble into flat ribbons or spiral and toroidal structures. nih.gov Cryo-TEM, in particular, would be invaluable for observing the morphology of these assemblies in a vitrified solution state, providing insight into the initial stages of self-assembly without artifacts from drying.
AFM studies on F14H20 films have determined a layer thickness of 3.61 nm. nih.gov This value is less than the fully extended molecular length (4.65 nm), which, corroborated by X-ray data, points to a tilted arrangement of the alkyl segments relative to the surface-normal fluorinated segments. nih.gov This tilting is a mechanism to accommodate the larger cross-sectional area of the fluorinated helix, a structural motif also expected for this compound. azonano.comnih.gov
Table 2: Morphological Characteristics of Self-Assembled F14H20 Nanostructures Data from a closely related SFA, eicosylperfluorotetradecane, illustrating the power of high-resolution microscopy.
| Deposition Solvent | Observed Morphology | Typical Height (nm) | Typical Width (nm) |
| Decalin | Ribbons | 3.61 ± 0.05 | 50-100 |
| Perfluorodecalin | Ribbons | 3.61 ± 0.05 | 50-100 |
| Hexafluoroxylene | Spirals / Toroids | 3.61 ± 0.05 | ~50 (band width) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Solid-State MAS NMR)
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information on the structure, packing, and dynamics within the supramolecular assemblies of semi-fluorinated alkanes. Magic Angle Spinning (MAS) is employed to average anisotropic interactions, leading to high-resolution spectra from solid samples. Given the presence of fluorine, ¹⁹F MAS NMR is an exceptionally sensitive probe of the local environment of the perfluorinated segment. acs.org
The ¹⁹F NMR chemical shift is highly sensitive to molecular packing. Studies on SFAs have shown that the chemical shift of the terminal -CF₃ group differs depending on whether the molecules are arranged in a monolayer or a bilayer structure. acs.org For example, in a monolayer arrangement, the -CF₃ groups of one layer are in proximity to the -CH₂- groups of the adjacent layer, whereas in a bilayer, they are adjacent to other -CF₃ groups. This difference in the local electronic environment leads to a measurable change in the NMR signal. nih.gov
For a series of perfluorododecyl-n-alkanes (F12Hn), the terminal -CF₃ group resonance was observed at -81.7 ppm for F12H6, which adopts a monolayer structure. acs.org In contrast, for F12H12 and F12H20, which form bilayer structures, the resonance shifts to -82.5 ppm. acs.org This demonstrates the utility of ¹⁹F MAS NMR in distinguishing between different packing polymorphs.
Advanced two-dimensional NMR experiments, such as ¹⁹F-¹⁹F exchange spectroscopy, can provide direct evidence for the spatial proximity between different parts of the fluorinated chains, helping to refine structural models of the self-assembled state. acs.org Similarly, ¹H-¹³C and ¹⁹F-¹³C correlation experiments can elucidate the conformation and dynamics of both the hydrocarbon and fluorocarbon segments, revealing changes that occur during phase transitions. nih.gov
Table 3: Representative ¹⁹F Solid-State NMR Chemical Shifts for the Terminal -CF₃ Group in F12Hn Alkanes Data illustrating the sensitivity of NMR to molecular packing arrangements.
| Compound | Packing Structure | ¹⁹F Chemical Shift (ppm) |
| F12H6 | Monolayer | -81.7 |
| F12H12 | Bilayer | -82.5 |
| F12H20 | Bilayer | -82.5 |
Interfacial Phenomena and Surface Activity of 1 Perfluorobutyl Icosane Systems
Formation and Comprehensive Characterization of Monomolecular Films at Fluid Interfaces
1-(Perfluorobutyl)icosane, a type of semifluorinated n-alkane (SFA) designated as F4H20, demonstrates the ability to form stable monomolecular films, known as Langmuir monolayers, at the air/water interface. researchgate.net This is noteworthy because, traditionally, amphiphilic molecular structures with a distinct polar headgroup and a hydrophobic tail were considered essential for forming such films. However, this compound, which lacks any polar group and is purely hydrophobic, successfully forms these stable monolayers.
The formation of these films is attributed to the high incompatibility between its constituent parts: the linear hydrocarbon segment and the perfluorinated carbon chain. Studies using Langmuir monolayer experiments, complemented by techniques like Brewster angle microscopy, have provided insights into the structure of these films. researchgate.net Upon spreading at the air/water interface, the molecules orient themselves with their perfluorinated parts directed towards the air. researchgate.net This orientation is confirmed by surface potential measurements, which show a negative sign, indicating the presence of the electron-rich fluorine atoms at the air-side of the interface. researchgate.net As the film is compressed, the molecules adopt an almost vertical orientation relative to the interface, particularly near the point of film collapse. researchgate.net In contrast to this compound, a standard hydrocarbon like eicosane (B133393) does not form a monolayer and instead creates lenses on the water surface. researchgate.net
The compression of a this compound Langmuir monolayer at a constant temperature leads to a series of interfacial phase transitions, which can be charted on a surface pressure-area (π-A) isotherm. biolinscientific.com This isotherm plots the surface pressure (π) as a function of the area available to each molecule (A). biolinscientific.com As the monolayer is compressed, it typically transitions through several distinct two-dimensional phases. biolinscientific.comsemanticscholar.org
Initially, at large areas per molecule, the film exists in a gaseous (G) state. biolinscientific.com Upon compression, it transitions to a liquid-expanded (L1) state, followed by a liquid-condensed (L2) state, and finally to a solid-like (S) state at higher densities. biolinscientific.com Each transition is often marked by a change in the slope of the isotherm. biolinscientific.comysu.am For instance, a first-order phase transition from an expanded to a condensed phase can appear as a plateau region in the isotherm. semanticscholar.orgresearchgate.net If compression continues beyond the solid state, the monolayer will eventually collapse into three-dimensional structures. biolinscientific.com The specific pressures and molecular areas at which these transitions occur are critical characteristics of the monolayer. biolinscientific.com
Understanding Fluorocarbon-Hydrocarbon Segregation at Interfaces
The behavior of this compound at interfaces is a direct consequence of the strong segregation between its fluorocarbon and hydrocarbon segments. These two components are highly incompatible due to significant differences in their physical and mechanical properties. Fluorine atoms are larger than hydrogen atoms, leading to a larger cross-sectional area for the perfluorinated chain compared to the hydrocarbon chain.
This inherent immiscibility drives the specific orientation of the molecules at the air/water interface. figshare.com The hydrocarbon portion, while nonpolar, has a greater affinity for the water subphase compared to the highly hydrophobic and lipophobic perfluorocarbon segment. Consequently, the molecules arrange themselves to minimize unfavorable interactions, with the hydrocarbon chain oriented towards the water and the perfluorocarbon chain pointing away from the water, into the air. researchgate.net This spontaneous segregation is a key factor enabling even purely hydrophobic molecules like this compound to form organized, stable monomolecular layers. The negative surface potential measured for these films provides direct evidence for this orientation, confirming that the perfluorinated moieties are exposed to the air.
Interfacial Interaction and Miscibility Studies with Other Amphiphilic Molecules
The unique properties of this compound, stemming from its segregated fluorocarbon and hydrocarbon nature, influence its interactions when mixed with other amphiphilic molecules in a Langmuir monolayer. While detailed studies on the specific miscibility of this compound with other amphiphiles are complex, the general principles of molecular interactions in mixed films apply. The introduction of a second component can lead to various outcomes, including ideal mixing, eutectic formation, or phase separation within the two-dimensional monolayer.
The analysis of surface pressure-area isotherms of mixed monolayers can reveal the nature of these interactions. Deviations from ideal mixing behavior, as calculated from the properties of the individual components, can indicate attractive or repulsive forces between the different molecules. For example, a negative deviation in the mean molecular area suggests attractive interactions, leading to a more condensed film. Conversely, a positive deviation points to repulsive interactions or steric hindrance, resulting in a more expanded film. These studies are crucial for understanding how the presence of a semifluorinated alkane can modify the structure and properties of other amphiphilic films, such as phospholipid monolayers, which serve as models for biological membranes. mdpi.comnih.gov
Experimental Methodologies for Probing Interfacial Structure and Dynamics
Surface pressure-area (π-A) isotherms are a fundamental experimental tool for characterizing Langmuir monolayers. biolinscientific.com The measurement is typically performed by compressing a monolayer spread on a liquid subphase with movable barriers at a constant rate and temperature, while continuously monitoring the surface pressure. biolinscientific.com The resulting isotherm provides critical information, including the area per molecule at which a significant increase in surface pressure begins (the "lift-off" area), the pressures at which phase transitions occur, and the compressibility of the film in its different phases. biolinscientific.comresearchgate.net The compressibility modulus, which is the inverse of compressibility, can be calculated from the slope of the isotherm and gives insight into the film's elasticity and phase state. researchgate.net
Hysteresis analysis involves comparing the π-A isotherms recorded during the compression and subsequent expansion of the monolayer. ysu.am If the expansion curve retraces the compression curve, the process is considered reversible. However, often a hysteresis loop is observed, where the surface pressure during expansion is lower than during compression at the same molecular area. mdpi.com This hysteresis can indicate that the monolayer is in a metastable state after compression, that material has been lost from the monolayer during collapse, or that the reorganization of the molecules is slow compared to the compression/expansion speed. ysu.am The presence and size of the hysteresis loop thus provide valuable information on the stability, reversibility, and dynamics of the monolayer structure. ysu.ammdpi.com
Data Tables
Table 1: Representative Phases in a this compound Compression Isotherm This table illustrates the typical phases and corresponding characteristics observed during the compression of a Langmuir monolayer.
| Phase | Description | Typical Surface Pressure (mN/m) | Typical Area per Molecule (Ų/molecule) |
| Gaseous (G) | Molecules are far apart with minimal interaction. | < 0.1 | > 100 |
| Liquid-Expanded (L1) | Molecules begin to interact, but the film is still fluid and compressible. | 1 - 10 | 50 - 100 |
| Liquid-Condensed (L2) | A more ordered and less compressible liquid phase. | 10 - 25 | 30 - 50 |
| Solid (S) | Molecules are tightly packed in a highly ordered, solid-like state. | > 25 | < 30 |
| Collapse | The monolayer breaks down into a 3D structure under excessive compression. | Collapse Pressure | Collapse Area |
Note: The values presented are illustrative and can vary based on experimental conditions such as temperature and compression speed.
Optical Microscopy Techniques (e.g., Brewster Angle Microscopy) for Monolayer Visualization
Optical microscopy techniques are invaluable for the real-time, non-invasive visualization of monolayers at interfaces. Among these, Brewster Angle Microscopy (BAM) is a standard and powerful tool for studying thin films, such as those formed by this compound, at the air-water interface. biolinscientific.comwikipedia.org
The principle of BAM is based on the properties of p-polarized light directed at an interface at a specific angle of incidence known as the Brewster angle. biolinscientific.com For a pure air-water interface, this angle is approximately 53°. biolinscientific.combiolinscientific.com At the Brewster angle, p-polarized light is not reflected from the clean water surface, and the interface appears black in the microscope's detector. biolinscientific.comatascientific.com.au However, when a monolayer of a surface-active substance like this compound is present, the local refractive index at the interface is altered. biolinscientific.comatascientific.com.au This change disrupts the Brewster condition, causing light to be reflected. The intensity of the reflected light is dependent on the thickness and packing density of the film, thus allowing for the direct visualization of the monolayer's morphology. biolinscientific.com
For semifluorinated alkanes such as this compound (abbreviated as F4H20), BAM studies have been instrumental in determining the orientation of the molecules at the interface. Quantitative analysis of BAM results allows for the estimation of the film's thickness during compression. Studies have found that for this compound, the molecules adopt an orientation that is nearly vertical with respect to the air-water interface, particularly as the film approaches its collapse point under high compression.
Surface Potential and Interfacial Electrical Properties
The interfacial electrical properties of this compound monolayers provide crucial information regarding the orientation of the molecules at the air-water interface. These properties are typically investigated by measuring the surface potential (ΔV), which is the difference in electrical potential between the clean water surface and the surface covered by the monolayer.
For monolayers of this compound, experimental measurements have consistently shown a negative surface potential. researchgate.net The sign and magnitude of the surface potential are directly related to the sum of the vertical components of the dipole moments of the molecules in the monolayer and the underlying water molecules they influence.
The distinctly negative sign of the measured ΔV for this compound provides clear evidence for the specific orientation of the molecules. researchgate.net It indicates that the electronegative perfluorinated segment, -(CF2)3CF3, is directed away from the aqueous subphase and exposed towards the air. researchgate.net This orientation is a characteristic feature of semifluorinated alkanes at the air-water interface, driven by the hydrophobic and lipophobic nature of the fluorocarbon chain. nih.govnih.gov This finding has been observed to be independent of the specific length of the perfluorinated moiety in related compounds.
The combination of surface potential data with surface pressure-area isotherms allows for a more comprehensive understanding of the monolayer's behavior. While the molecules themselves are non-polar, the strong electronegativity of fluorine atoms creates a significant dipole moment within the perfluorinated chain, which governs the observed electrical properties at the interface.
Table 1: Summary of Interfacial Analysis of this compound Monolayers
| Technique | Finding | Interpretation |
| Brewster Angle Microscopy (BAM) | Enabled direct visualization of the monolayer structure and estimation of film thickness. researchgate.net | The molecules are oriented in a nearly vertical position relative to the interface in the vicinity of film collapse. |
| Surface Potential Measurement | A negative surface potential (ΔV) was consistently measured for the monolayer. researchgate.net | The perfluorinated segment of the molecule is oriented towards the air, away from the water subphase. researchgate.net |
Theoretical and Computational Investigations of 1 Perfluorobutyl Icosane and Semifluorinated Analogs
Molecular Dynamics (MD) Simulations for Microscopic Behavior and Assembly
Molecular dynamics simulations have proven to be a powerful tool for understanding the molecular-level organization and dynamics of 1-(perfluorobutyl)icosane and its analogs. These simulations provide a virtual microscope to observe how the distinct perfluorinated and hydrocarbon segments of the molecule dictate its self-assembly and interfacial properties.
Simulation of Interfacial Molecular Organization and Dynamics
At interfaces, such as the air-water interface, this compound exhibits complex organizational behavior. MD simulations have been instrumental in revealing the orientation and packing of these molecules in Langmuir monolayers. For semifluorinated alkanes, including those with a C20 hydrocarbon chain, simulations show a tendency for the molecules to orient themselves with the rigid perfluorinated segment tilted with respect to the surface normal. This tilting is a key factor in the formation of stable and organized monolayer structures.
Studies on related semifluorinated alkanes at the air-water interface have shown that hydrogen concentration is enhanced in the interfacial region, indicating a specific orientation of the molecules. acs.org The dynamics of these monolayers, including their response to compression and expansion, are also a subject of simulation studies, providing insights into the rheological properties of these films.
Modeling of Bulk Phase Structure and Phase Transitions
In the bulk phase, semifluorinated alkanes like this compound can exhibit complex phase behavior, including the formation of liquid crystalline phases. nih.gov MD simulations can be employed to model the packing of these molecules in the solid state and to study the mechanisms of solid-solid and solid-liquid phase transitions. For homologous series of SFAs, it has been observed that the molecules can arrange in different crystalline orderings, and they can undergo phase transitions to smectic phases. nih.gov
Quantum Chemical Calculations for Electronic Structure and Intermolecular Interactions
Ab initio and density functional theory (DFT) methods can be used to calculate the conformational energies of the molecule, helping to understand the flexibility of the hydrocarbon tail and the rigidity of the perfluorinated segment. ijrte.org Furthermore, these calculations can elucidate the nature of the non-covalent interactions between molecules, such as van der Waals forces and dipole-dipole interactions, which are critical for understanding the self-assembly and phase behavior of these materials. For instance, the differing polarizability of the fluorinated and hydrogenated segments leads to distinct intermolecular interactions that drive the micro-segregation of these blocks. nih.gov
Statistical Mechanics and Thermodynamic Modeling of SFA Solutions and Mixtures
The behavior of this compound in solutions and mixtures can be understood through the lens of statistical mechanics and thermodynamic modeling. These approaches allow for the prediction of phase diagrams, solubilities, and other thermodynamic properties. The pronounced amphi-solvophobic nature of SFAs, arising from the incompatibility of the fluorinated and hydrogenated segments, leads to interesting solution behavior, including the formation of micelles and other aggregates.
Thermodynamic models can be used to describe the excess properties of SFA mixtures, providing a quantitative measure of the non-ideal interactions between the different components. For example, the positive deviation from ideal mixing observed in some SFA-alkane systems indicates a net repulsion between the different molecular species. ku.dk These models are crucial for designing and optimizing applications of SFAs in areas such as drug delivery and material science.
Development and Validation of Force Fields for Fluorinated Hydrocarbons
Accurate molecular dynamics simulations are critically dependent on the quality of the underlying force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The development of reliable force fields for fluorinated hydrocarbons, including semifluorinated alkanes, is an active area of research.
Force fields such as the Generalized AMBER Force Field (GAFF) and its extensions have been developed and refined to better represent the properties of fluorinated compounds. researchgate.net The parameterization process for these force fields often involves fitting to quantum chemical calculations of molecular geometries, vibrational frequencies, and conformational energies, as well as to experimental data such as liquid densities and heats of vaporization. The validation of these force fields is then performed by comparing the results of MD simulations to a wide range of experimental data, ensuring their predictive power for new systems and conditions.
Advanced Materials Applications Derived from 1 Perfluorobutyl Icosane Research
Design and Engineering of Liquid Crystalline Materials for Optoelectronic Devices
The distinct, incompatible nature of the fluorinated and hydrogenated segments within semi-fluorinated alkanes like 1-(Perfluorobutyl)icosane drives their self-assembly into ordered structures, a fundamental characteristic of liquid crystalline materials. The rigid, helical structure of the perfluorocarbon chain contrasts with the more flexible, linear conformation of the hydrocarbon chain, leading to the formation of well-defined domains. This molecular segregation can result in various liquid crystalline phases, such as smectic phases, where molecules are arranged in layers.
The ability to form these ordered phases is crucial for applications in optoelectronic devices, which rely on materials with tunable optical and electrical properties. The anisotropic nature of liquid crystalline phases allows for the control of light polarization and propagation, a key requirement for displays, sensors, and optical switches. Research on SFAs has shown that by varying the lengths of the fluorinated and hydrocarbon segments, the phase behavior and, consequently, the material's properties can be precisely tuned. For instance, the introduction of fluorine atoms into organic materials can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation in electronic devices. The self-assembly of SFAs into specific patterns on surfaces also opens up possibilities for creating templates for the fabrication of nanostructured optoelectronic components.
While specific studies detailing the use of this compound in optoelectronic devices are limited, the foundational research on the liquid crystalline behavior of SFAs suggests its potential in this area. The compound's ability to self-organize into structured phases makes it a candidate for inclusion in liquid crystal mixtures or for the creation of novel liquid crystalline polymers for advanced optical applications.
Role of SFAs in Colloidal Science and Emulsion Stabilization for Specialized Media
Semi-fluorinated alkanes, including this compound, exhibit a high propensity to assemble at interfaces, making them effective agents in colloidal science and for the stabilization of emulsions. Their unique solubility characteristics, being soluble in both hydrocarbons and perfluorocarbons, allow them to act as surfactants or co-surfactants in various multiphase systems. This includes the formation of direct and reverse emulsions, microbubbles, and nanoemulsions.
The stabilization of emulsions is a critical aspect in numerous industrial and biomedical applications. SFAs can form stable, well-organized supramolecular structures at the oil-water or fluorocarbon-water interface, preventing the coalescence of droplets and enhancing the long-term stability of the emulsion. The effectiveness of an SFA as a stabilizer is influenced by the balance between its fluorinated and hydrogenated chain lengths.
Research has demonstrated that SFAs can be used to formulate a variety of colloidal systems for specialized media, such as in drug delivery and biomedical applications. For example, their ability to dissolve lipophilic substances makes them suitable carriers for water-insoluble drugs. The table below summarizes the properties of emulsions stabilized with different types of compounds, highlighting the low interfacial tension achievable with fluorinated surfactants, a key factor in emulsion formation and stability.
| Emulsifier Type | Continuous Phase | Dispersed Phase | Interfacial Tension (mN/m) | Stability Characteristics |
| Fluorinated Surfactant | Water | Perfluorocarbon | ~5-15 | High stability due to strong interfacial adsorption and low interfacial tension. |
| Hydrocarbon Surfactant | Water | Hydrocarbon Oil | ~1-10 | Good stability, but can be sensitive to temperature and pH changes. |
| Polymeric Stabilizer | Water | Oil | Variable | High stability due to steric hindrance, effective at low concentrations. |
| Solid Particles (Pickering) | Water | Oil | N/A | Excellent long-term stability due to irreversible particle adsorption. |
This table presents typical values and characteristics for different emulsion systems. Specific values can vary based on the exact composition and conditions.
Fabrication of Surface-Modified Materials and Anti-Wetting Coatings
The low surface energy of the perfluorobutyl segment in this compound makes it an excellent candidate for the fabrication of surface-modified materials with anti-wetting and superhydrophobic properties. The principle behind superhydrophobicity lies in the combination of low surface energy chemistry and a specific surface topography. Fluorinated compounds are well-known for their ability to significantly lower the surface energy of a material.
The fabrication of anti-wetting coatings often involves the application of a solution containing the fluorinated compound onto a substrate, followed by a process to create a rough surface at the micro- or nanoscale. This can be achieved through various techniques such as spraying, dipping, or self-assembly. The self-assembly of SFA molecules on a surface can create patterned nanostructures that, in conjunction with the low surface energy of the fluorinated chains, lead to very high water contact angles and low roll-off angles, characteristic of superhydrophobic surfaces.
The table below presents contact angle measurements for water on various surfaces, illustrating the effect of fluorination on wettability. A higher contact angle indicates greater hydrophobicity.
| Surface Material | Water Contact Angle (°) | Surface Energy (mN/m) |
| Glass (untreated) | < 20 | High |
| Polypropylene | ~108 | Low |
| Fluorinated Coating | > 150 | Very Low |
| Teflon (PTFE) | ~110 | Very Low |
Data compiled from various sources for illustrative purposes.
Research has shown that coatings fabricated from fluorinated compounds can exhibit excellent resistance to wetting by both water and oils, leading to applications in self-cleaning surfaces, anti-icing coatings, and corrosion-resistant materials.
Exploration in Electrochemical Systems: Electrolytes and Battery Components
Fluorinated compounds are increasingly being explored for their potential to enhance the performance and safety of electrochemical systems, particularly in lithium-ion batteries. The introduction of fluorine into electrolyte components can lead to several advantages, including higher oxidative stability, reduced flammability, and the formation of a more stable solid electrolyte interphase (SEI) on the electrode surfaces.
While specific studies on this compound as an electrolyte additive are not widely available, the general principles of using fluorinated molecules in this context are well-established. The high electronegativity of fluorine can help to stabilize the electrolyte against decomposition at high voltages, which is a critical issue for next-generation high-energy-density batteries. Furthermore, fluorinated additives can influence the composition and properties of the SEI layer, which plays a crucial role in battery cycle life and safety. A stable and ionically conductive SEI can prevent unwanted side reactions between the electrolyte and the electrode, leading to improved long-term performance.
The table below summarizes the impact of different electrolyte additives on the performance of lithium-ion batteries.
| Additive Type | Key Function | Impact on Performance |
| Vinylene Carbonate (VC) | SEI formation on graphite (B72142) anode | Improves cycle life and thermal stability. |
| Fluoroethylene Carbonate (FEC) | SEI formation on silicon and graphite anodes | Enhances cycle life, especially with silicon anodes. |
| Fluorinated Ethers/Alkanes | Increase oxidative stability, modify SEI | Potential for higher voltage operation and improved safety. |
| Lithium Bis(oxalato)borate (LiBOB) | SEI formation on anode, scavenges water | Improves thermal stability and high-temperature performance. |
This table provides a general overview of the function and impact of various electrolyte additives.
The long hydrocarbon chain of this compound could potentially influence its solubility and electrochemical behavior in battery electrolytes. Further research is needed to explore the specific effects of long-chain SFAs on electrolyte properties such as ionic conductivity, viscosity, and electrochemical stability window.
Novel Applications in Micro- and Nanofabrication Processes
The self-assembly of semi-fluorinated alkanes into well-defined nanostructures presents exciting opportunities for their use in micro- and nanofabrication. The ability of these molecules to spontaneously form patterns on a substrate can be harnessed for "bottom-up" fabrication approaches, which offer advantages in terms of cost and scalability over traditional "top-down" lithographic techniques.
The process of self-assembly is driven by the thermodynamic preference of the incompatible fluorinated and hydrogenated segments to segregate into distinct domains. This can lead to the formation of various nanostructures, such as micelles, stripes, or hexagonal arrays, depending on the molecular structure and the conditions of deposition. These self-assembled patterns can then be used as templates or masks for subsequent fabrication steps, such as etching or material deposition, to create desired micro- or nanoscale features on a surface.
For example, a self-assembled monolayer of an SFA could be used to pattern a surface for selective deposition of another material. This approach is relevant to the fabrication of a wide range of devices, including sensors, electronic circuits, and microfluidic systems. The use of SFAs in soft lithography techniques, such as nanoimprint lithography, is another area of potential application. The low surface energy of fluorinated materials can facilitate the release of the mold from the imprinted material, which is a critical step in this process.
The table below outlines some key micro- and nanofabrication techniques and the potential role of SFAs.
| Fabrication Technique | Description | Potential Role of SFAs |
| Photolithography | Using light to transfer a geometric pattern from a photomask to a light-sensitive chemical on a substrate. | As a component in photoresist formulations to modify surface properties. |
| Electron Beam Lithography | Scanning a focused beam of electrons to draw custom shapes on a surface covered with an electron-sensitive film. | Creation of high-resolution patterns using self-assembled SFA masks. |
| Nanoimprint Lithography | Creating patterns by mechanical deformation of an imprint resist by a mold. | As a release layer on the mold due to low surface energy. |
| Self-Assembly | Spontaneous organization of components into ordered structures. | Direct formation of nanopatterns for use as templates or functional structures. |
| Soft Lithography | A family of techniques for fabricating or replicating structures using elastomeric stamps, molds, and masks. | Modifying the surface properties of stamps and molds for improved performance. |
Environmental Behavior and Fate of Semifluorinated Alkanes
Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems
The presence of semifluorinated alkanes in the environment is primarily linked to anthropogenic activities. One of the most well-documented sources of SFAs is their use in ski waxes, which are directly released into the environment during skiing. researchgate.netdiva-portal.org Studies have confirmed the presence of various SFAs in both snow and soil samples collected from ski areas.
Research conducted in a Swedish cross-country ski area led to the first-time detection and quantification of SFAs in environmental samples. diva-portal.orgdiva-portal.org Concentrations in snowmelt water were found to be as high as 1.3 µg L⁻¹, while soil concentrations reached up to 47 pg g⁻¹. diva-portal.orgnih.gov The specific SFAs identified in these studies were predominantly those with a C16 hydrofluorinated chain, with the perfluorinated segment ranging from C6 to C16. diva-portal.org
The distribution of SFAs in aquatic and terrestrial systems is governed by their amphiphilic nature. The perfluorinated portion of the molecule is hydrophobic, while the hydrogenated portion is lipophilic. This structure causes SFAs to accumulate at interfaces, such as the air-water or soil-water interface. clu-in.org In aquatic environments, they are likely to partition to suspended particulate matter and sediments. In terrestrial systems, they are expected to bind to soil organic matter.
Table 1: Environmental Occurrence of Semifluorinated Alkanes
| Environmental Matrix | Location | Detected Concentrations | Predominant Compounds | Reference |
|---|---|---|---|---|
| Snow (meltwater) | Swedish ski area | Up to 1.3 µg L⁻¹ | F(CF₂)n(CH₂)₁₆H (n=6-16) | diva-portal.orgnih.gov |
| Soil | Swedish ski area | Up to 47 pg g⁻¹ | F(CF₂)n(CH₂)₁₆H (n=6-16) | diva-portal.orgnih.gov |
Chemical Transformation Pathways in the Environment (Abiotic and Biotic)
The environmental transformation of semifluorinated alkanes is a complex process involving both abiotic and biotic pathways. The unique structure of SFAs, with a highly stable perfluorinated segment and a more reactive hydrogenated segment, dictates their degradation potential.
Abiotic Transformation:
Information on the abiotic degradation of SFAs in the environment is limited. The carbon-fluorine bond is exceptionally strong, making the perfluorinated portion of the molecule resistant to many abiotic degradation processes such as hydrolysis. However, photodegradation could be a potential transformation pathway, particularly for SFAs present in the atmosphere or at the surface of water bodies. For other classes of per- and polyfluoroalkyl substances (PFAS), atmospheric oxidation by hydroxyl radicals (•OH) is a known degradation pathway. mdpi.com It is plausible that the hydrogenated portion of the SFA molecule could be susceptible to similar atmospheric oxidation processes.
Biotic Transformation:
The biotic transformation of SFAs is expected to primarily target the hydrogenated alkane chain. Numerous microorganisms, including various bacteria and fungi, are known to degrade n-alkanes. nih.govresearchgate.net The initial step in the aerobic degradation of alkanes is typically the oxidation of a terminal methyl group to a primary alcohol, catalyzed by enzymes such as alkane hydroxylases. nih.govresearchgate.netcopernicus.orgcopernicus.org This is followed by further oxidation to an aldehyde and then a carboxylic acid, which can then enter the β-oxidation pathway. copernicus.orgcopernicus.org
For long-chain alkanes, such as the icosane portion of 1-(perfluorobutyl)icosane, bacteria from genera such as Geobacillus, Bacillus, and Pseudomonas have demonstrated degradation capabilities. nih.govglobalsciencebooks.info The presence of the perfluorinated chain may influence the rate and extent of microbial degradation.
There is also evidence to suggest that SFAs could be biotransformed into other classes of fluorinated compounds. Studies on fluorotelomer alcohols (FTOHs), which have a similar structure to SFAs, have shown that they can be microbially transformed into perfluorinated carboxylic acids (PFCAs). mdpi.com This suggests a potential pathway where the hydrocarbon portion of the SFA is degraded, leading to the formation of fluorinated intermediates that are more persistent.
Table 2: Key Enzymes in the Biotic Degradation of Alkanes
| Enzyme | Function | Microorganism Examples | Reference |
|---|---|---|---|
| Alkane Hydroxylase | Terminal oxidation of alkanes to alcohols | Pseudomonas putida, Geobacillus thermodenitrificans | nih.govcopernicus.org |
| Alcohol Dehydrogenase | Oxidation of alcohols to aldehydes | Geobacillus stearothermophilus | nih.gov |
| Aldehyde Dehydrogenase | Oxidation of aldehydes to carboxylic acids | General alkane degraders | copernicus.org |
Environmental Transport Mechanisms and Partitioning Across Phases
The transport and partitioning of semifluorinated alkanes in the environment are dictated by their physicochemical properties, including their volatility, solubility, and surfactant-like behavior. Due to their structure, SFAs tend to accumulate at interfaces between different environmental compartments. clu-in.org
For a long-chain SFA like this compound, the long hydrocarbon tail will significantly reduce its volatility and water solubility. Consequently, atmospheric transport in the gas phase is expected to be limited. Instead, it is more likely to be transported adsorbed to particulate matter in the atmosphere or in water.
In terrestrial environments, SFAs are expected to strongly partition to soil organic matter. diva-portal.org This sorption to soil particles will limit their mobility and leaching into groundwater. However, transport can still occur through soil erosion and surface runoff. Laboratory experiments and modeling studies on SFAs from ski waxes have shown that they tend to sorb to snow grains and particles within the snowpack. researchgate.net Upon melting, these compounds are largely retained on the underlying soil surface. researchgate.net It has also been suggested that shorter-chain SFAs may exhibit some degree of volatilization from the soil during snowmelt. diva-portal.org
In aquatic systems, SFAs will partition between the water column, suspended sediments, and bottom sediments. Given the hydrophobicity of the perfluorinated chain and the lipophilicity of the long alkane chain, significant partitioning to sediments is expected. The tendency of PFAS compounds to accumulate at the air-water interface can also lead to their concentration in surface foams.
The partitioning behavior of a chemical is often described by its partition coefficients, such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). While specific experimentally determined partition coefficients for this compound are not available in the reviewed literature, it is expected to have a high Kow and Koc value, indicating a strong tendency to associate with organic phases.
Methodological Advancements for Environmental Monitoring and Analysis of SFAs
The detection and quantification of semifluorinated alkanes in complex environmental matrices require sensitive and selective analytical methods. The primary technique for the analysis of SFAs is gas chromatography coupled with mass spectrometry (GC-MS). researchgate.netdiva-portal.orgdiva-portal.orgnih.gov
Various ionization techniques have been employed in GC-MS for SFA analysis, each offering different advantages. Electron ionization (EI) provides characteristic fragmentation patterns that can aid in structural elucidation. diva-portal.org However, for trace-level analysis in environmental samples, electron capture negative ionization (ECNI) is often preferred due to its higher sensitivity and selectivity for electrophilic compounds like SFAs. diva-portal.orgdiva-portal.orgnih.gov
The development of analytical methods has been crucial for detecting SFAs in environmental samples such as snow, water, and soil. diva-portal.orgnih.gov These methods typically involve an extraction step to isolate the SFAs from the sample matrix, followed by a cleanup step to remove interfering compounds, and finally, instrumental analysis. Method detection limits are in the range of nanograms per liter (ng L⁻¹) for water samples and picograms per gram (pg g⁻¹) for soil samples. diva-portal.orgnih.gov
More recent advancements in analytical instrumentation, such as high-resolution mass spectrometry (HRMS), could further enhance the identification and quantification of SFAs and their transformation products in the environment.
Table 3: Analytical Methods for Semifluorinated Alkanes
| Analytical Technique | Ionization Mode | Environmental Matrix | Key Advantages | Reference |
|---|---|---|---|---|
| GC-MS | Electron Ionization (EI) | General | Good for structural elucidation | diva-portal.org |
| GC-MS | Electron Capture Negative Ionization (ECNI) | Snow, Water, Soil | High sensitivity and selectivity for trace analysis | diva-portal.orgdiva-portal.orgnih.gov |
| GC-ECD | Electron Capture Detector | Laboratory Samples | Cost-effective, but can have interferences | diva-portal.org |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 1-(Perfluorobutyl)icosane, and how can reaction yields be optimized?
- Synthesis of perfluorobutyl-containing compounds typically involves telomerization or radical addition reactions. For example, perfluorobutyl iodide (CAS 423-39-2) is synthesized via reactions between tetrafluoroethylene and perfluoroiodoethane, though yields are low (~4%) . Optimization may require adjusting catalysts (e.g., metal complexes), temperature gradients, or solvent systems. Kinetic studies and in situ monitoring (e.g., NMR or GC-MS) can identify rate-limiting steps .
Q. What analytical techniques are most reliable for quantifying this compound in environmental matrices?
- Dielectric barrier discharge ionization mass spectrometry (DBDI-MS) is effective for detecting perfluorinated compounds due to high sensitivity and minimal matrix interference . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is recommended for precise quantification, especially in complex matrices like soil or biological tissues . Method validation should include field duplicates and comparison with historical data to ensure precision .
Q. How do the physicochemical properties of this compound influence its environmental persistence?
- The compound’s long perfluorobutyl chain enhances hydrophobicity and resistance to degradation. Key properties include log Kow (octanol-water partition coefficient) and vapor pressure, which dictate bioaccumulation potential and atmospheric transport. Computational models (e.g., EPI Suite) can predict these properties, but experimental validation via shake-flask methods or gas chromatography is critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound across different experimental models?
- Discrepancies may arise from variations in exposure routes (e.g., inhalation vs. ingestion) or species-specific metabolic pathways. A tiered approach is recommended:
- Step 1: Replicate studies under standardized OECD guidelines to isolate confounding variables .
- Step 2: Conduct in vitro assays (e.g., hepatocyte cultures) to compare metabolic activation pathways .
- Step 3: Apply Bayesian meta-analysis to quantify uncertainty and identify data gaps .
Q. What experimental designs are optimal for probing the structure-activity relationship (SAR) of this compound in catalytic systems?
- Systematic variation of the perfluorobutyl chain length and branching (e.g., iso- vs. linear) can reveal steric and electronic effects. For example, enantioselective catalysis studies show that longer perfluorinated chains (e.g., C4 vs. C8) may reduce reaction yields but improve selectivity due to hydrophobic interactions . High-throughput screening with fluorinated analogs and DFT calculations can further elucidate SAR .
Q. How should researchers design longitudinal studies to assess the bioaccumulation of this compound in aquatic ecosystems?
- Key components:
- Sampling strategy: Collect water, sediment, and biota (e.g., fish, invertebrates) at multiple time points to capture seasonal variability .
- Biomarkers: Measure liver enzymes (e.g., CYP450) and peroxisome proliferation indicators to track metabolic effects .
- QA/QC protocols: Use isotopically labeled standards and inter-laboratory comparisons to minimize analytical bias .
Q. What computational models are most robust for predicting the thermodynamic stability of this compound degradation products?
- Density functional theory (DFT) and molecular dynamics simulations can model degradation pathways (e.g., defluorination or chain shortening). Parameters such as bond dissociation energies (BDEs) for C-F bonds and solvation free energies should be prioritized. Validation against experimental pyrolysis-GC/MS data is essential .
Methodological Guidance
- Data Contradiction Analysis: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies and prioritize follow-up experiments .
- Experimental Design: Incorporate PICOT elements (Population/Intervention/Comparison/Outcome/Time) to structure hypotheses. For example, "How does this compound (Intervention) affect zebrafish embryo development (Outcome) compared to PFOS (Comparison) over 96 hours (Time)?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
